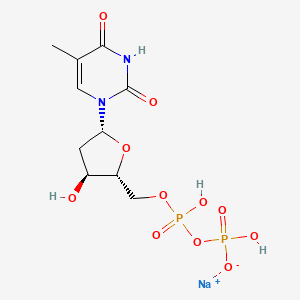
(9-cis,13-cis)-12-Carboxy Retinoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-cis,13-cis)-12-Carboxy Retinoic Acid is a derivative of retinoic acid, which is a metabolite of vitamin A. Retinoic acids play crucial roles in cellular differentiation, proliferation, and apoptosis. This compound is particularly interesting due to its unique configuration and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (9-cis,13-cis)-12-Carboxy Retinoic Acid typically involves the isomerization of all-trans retinoic acid. This can be achieved through various methods, including photochemical isomerization and catalytic isomerization using specific catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired isomerization.
Industrial Production Methods: Industrial production of this compound may involve large-scale isomerization processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce alcohols or other reduced forms.
科学的研究の応用
(9-cis,13-cis)-12-Carboxy Retinoic Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study isomerization and other chemical reactions.
Biology: The compound is studied for its role in cellular processes such as differentiation and apoptosis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating skin disorders and certain types of cancer.
Industry: It is used in the development of cosmetic products and pharmaceuticals due to its biological activities.
作用機序
The mechanism of action of (9-cis,13-cis)-12-Carboxy Retinoic Acid involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear hormone receptors that regulate gene expression. Upon binding to these receptors, the compound can modulate the transcription of target genes involved in various cellular processes.
類似化合物との比較
All-trans Retinoic Acid: Known for its role in cellular differentiation and its use in treating acute promyelocytic leukemia.
9-cis Retinoic Acid: Another isomer of retinoic acid with distinct biological activities.
13-cis Retinoic Acid: Commonly used in the treatment of severe acne.
Uniqueness: (9-cis,13-cis)-12-Carboxy Retinoic Acid is unique due to its specific isomeric configuration, which may confer distinct biological activities compared to other retinoic acid isomers. Its ability to interact with both RARs and RXRs makes it a compound of significant interest in research.
特性
分子式 |
C21H28O4 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
(Z,4Z)-3-methyl-4-[(2Z,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienylidene]pent-2-enedioic acid |
InChI |
InChI=1S/C21H28O4/c1-14(8-10-17(20(24)25)16(3)13-19(22)23)9-11-18-15(2)7-6-12-21(18,4)5/h8-11,13H,6-7,12H2,1-5H3,(H,22,23)(H,24,25)/b11-9+,14-8-,16-13-,17-10- |
InChIキー |
BGOMUHYKLNJWPG-HUWFGQLGSA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C(\C(=C/C(=O)O)\C)/C(=O)O)/C |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=C(C(=CC(=O)O)C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo [6.1.0] nonyne-lysine](/img/structure/B13848879.png)
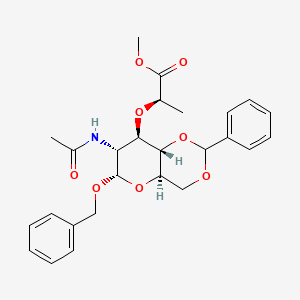
![methyl (3R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13848887.png)
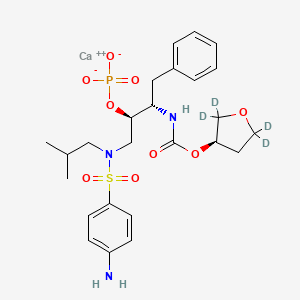
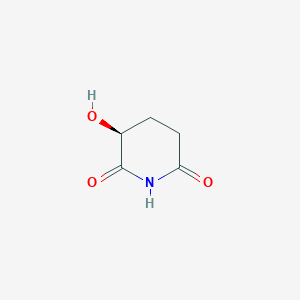


![4-[(E)-pent-2-en-3-yl]morpholine](/img/structure/B13848911.png)
![N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate](/img/structure/B13848933.png)
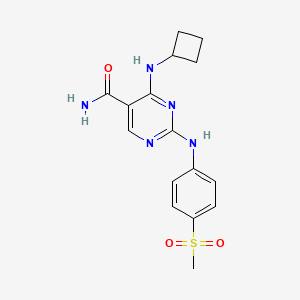
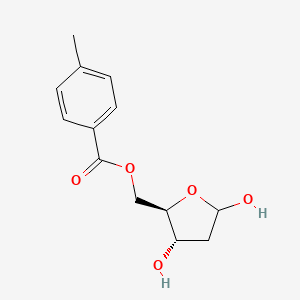
![Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13848952.png)
